Aluminum;lanthanum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

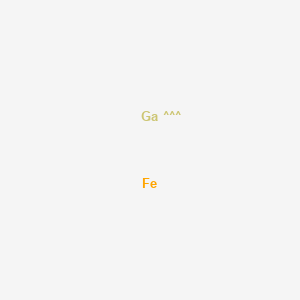

Aluminum;lanthanum is a compound formed by the combination of aluminum and lanthanum. Lanthanum is a rare earth element with the symbol La and atomic number 57. It is a soft, ductile, silvery-white metal that tarnishes slowly when exposed to air . Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion . The combination of these two elements results in a compound with unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of aluminum;lanthanum can be achieved through various methods, including metallothermic reduction and chemical precipitation. One common method involves the reduction of lanthanum oxide using aluminum as a reducing agent

Industrial Production Methods: In industrial settings, this compound can be produced by mixing aluminum and lanthanum in a melting furnace. The mixture is heated to a temperature range of 725-745°C until it is completely fused. The molten alloy is then subjected to ultrasonic treatment to ensure homogeneity before being cast into the desired shape .

Análisis De Reacciones Químicas

Types of Reactions: Aluminum;lanthanum undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, in particular, tends to form compounds with nitrogen, carbon, boron, selenium, phosphorus, silicon, sulfur, and halogens .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids, bases, and halogens. For example, lanthanum reacts with hydrochloric acid to form lanthanum chloride and hydrogen gas. Similarly, aluminum reacts with oxygen to form aluminum oxide.

Major Products Formed: The major products formed from reactions involving this compound include lanthanum oxide, aluminum oxide, and various lanthanum halides. These products are often used in further chemical processes or as raw materials in industrial applications .

Aplicaciones Científicas De Investigación

Aluminum;lanthanum has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its ability to enhance reaction rates and selectivity . In biology and medicine, lanthanum compounds are used in the treatment of hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood . In industry, this compound is used in the production of high-strength alloys and as a component in hybrid car batteries .

Mecanismo De Acción

The mechanism of action of aluminum;lanthanum involves the formation of strong complexes with other elements and compounds. For example, lanthanum forms strong complexes with phosphate, inhibiting its absorption in the gastrointestinal tract and reducing serum phosphate levels . This property is particularly useful in medical applications for managing phosphate levels in patients with chronic kidney disease.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to aluminum;lanthanum include other rare earth metal-aluminum alloys, such as aluminum;cerium and aluminum;neodymium. These compounds share similar properties, such as high strength and resistance to corrosion .

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of properties from both aluminum and lanthanum. The compound exhibits high thermal stability, excellent electrical conductivity, and strong catalytic activity, making it suitable for a wide range of applications in various fields .

Propiedades

Número CAS |

12004-32-9 |

|---|---|

Fórmula molecular |

AlLa |

Peso molecular |

165.8870 g/mol |

Nombre IUPAC |

aluminum;lanthanum |

InChI |

InChI=1S/Al.La |

Clave InChI |

ZWOQODLNWUDJFT-UHFFFAOYSA-N |

SMILES canónico |

[Al].[La] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)

![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)

![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)

![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)

![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)